

# 5-Hydroxy Omeprazole-D3: A Technical Overview of Purity, Analysis, and Metabolic Fate

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## Compound of Interest

Compound Name: 5-Hydroxy Omeprazole-D3

Cat. No.: B12410990

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This technical guide provides a comprehensive overview of **5-Hydroxy Omeprazole-D3**, a deuterated analog of a primary omeprazole metabolite. This document details available purity data, outlines a representative analytical methodology for its characterization, and illustrates its metabolic context. The information herein is intended to support research and development activities requiring a stable isotope-labeled internal standard for the accurate quantification of 5-Hydroxy Omeprazole in pharmacokinetic and metabolic studies.

## Purity and Certificate of Analysis Data

The purity of **5-Hydroxy Omeprazole-D3** is a critical parameter for its use as an internal standard. A summary of purity data from various commercial suppliers is presented below. It is important to note that a complete Certificate of Analysis should be obtained from the supplier for lot-specific details.

Supplier	Purity Specification	Analytical Method	CAS Number	Molecular Formula	Molecular Weight
BOC Sciences	>95%	Not Specified	1189882-58-3	C17H16D3N3O4S	364.43
LGC Standards	>95%	HPLC	Not Specified for D3, 92340-57-3 (unlabelled)	C17H15D3N3NaO4S (Sodium Salt)	386.42
MedChemExpress	98.27%	Not Specified	Not Specified	Not Specified	Not Specified
Alentris Research	Not Specified	Not Specified	1189882-58-3	C17H16D3N3O4S	364.4
Pharmaffiliates	Not Specified	Not Specified	1189882-58-3	C17H16D3N3O4S	364.43
Veeprho	Not Specified	Not Specified	2748479-83-4	C17H16D3N3O4S	Not Specified
TLC Pharmaceutical Standards	Not Specified	Not Specified	2748479-83-4	C17H16D3NO4S	Not Specified

Note: The information provided is based on publicly available data from supplier websites and may not represent the complete specifications for all available products.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Researchers should always refer to the lot-specific Certificate of Analysis provided by the manufacturer for the most accurate and complete data.

## Experimental Protocols: Purity Determination by High-Performance Liquid Chromatography (HPLC)

While specific protocols from a Certificate of Analysis are not publicly available, a general reverse-phase HPLC (RP-HPLC) method for the purity determination of a small organic molecule like **5-Hydroxy Omeprazole-D3** is described below. This method is based on common analytical practices for similar compounds.[\[2\]](#)

Objective: To determine the purity of **5-Hydroxy Omeprazole-D3** by separating it from potential impurities.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
- C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid or Ammonium acetate (for mobile phase modification)
- **5-Hydroxy Omeprazole-D3** reference standard and sample.

Chromatographic Conditions (Representative):

- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient: A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B. For example:
  - 0-5 min: 95% A, 5% B
  - 5-25 min: Gradient to 5% A, 95% B
  - 25-30 min: Hold at 5% A, 95% B
  - 30-35 min: Return to 95% A, 5% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C

- Detection Wavelength: 280 nm and 302 nm<sup>[6]</sup>
- Injection Volume: 10 µL

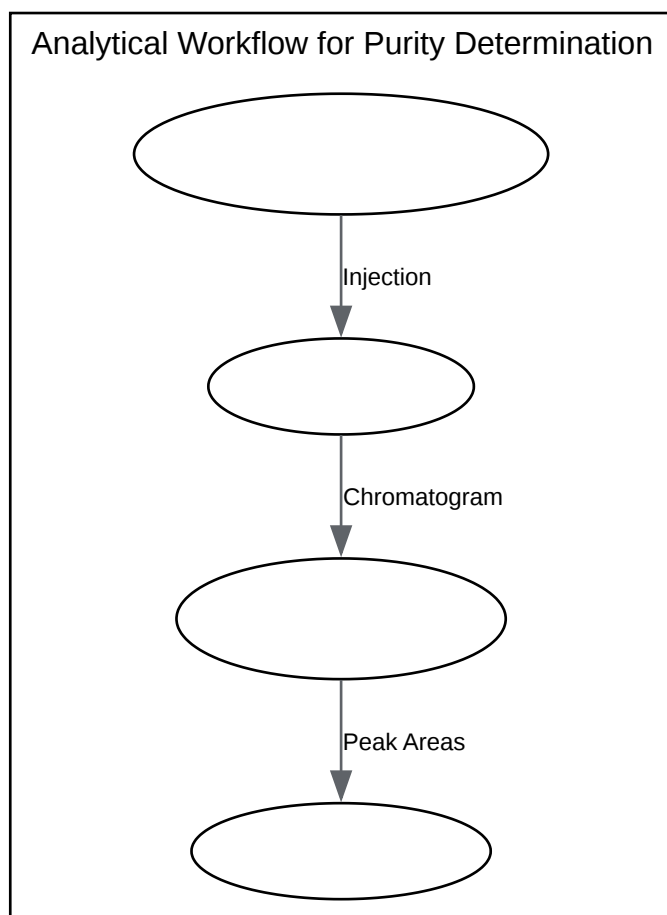
#### Procedure:

- Standard Preparation: Accurately weigh and dissolve the **5-Hydroxy Omeprazole-D3** reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
- Sample Preparation: Prepare the **5-Hydroxy Omeprazole-D3** sample to be tested in the same manner as the standard.
- Analysis: Inject the standard and sample solutions into the HPLC system.
- Data Analysis: The purity is calculated by determining the area percentage of the main peak corresponding to **5-Hydroxy Omeprazole-D3** relative to the total area of all peaks in the chromatogram.

$$\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$$

## Visualizing Workflows and Pathways

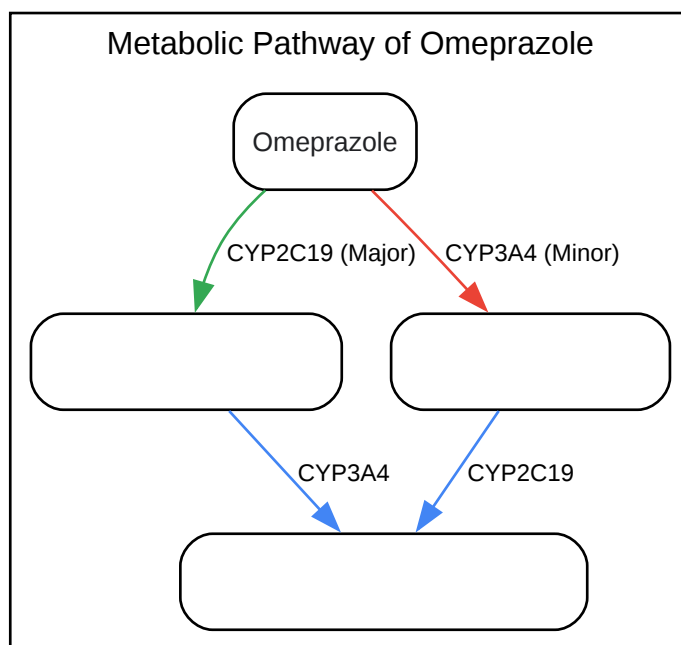
To better illustrate the processes involved in the analysis and metabolism of **5-Hydroxy Omeprazole-D3**, the following diagrams have been generated using the Graphviz DOT language.



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#### Analytical Workflow for Purity Determination

The metabolic fate of omeprazole is crucial for understanding its pharmacology and the role of its metabolites. Omeprazole is primarily metabolized in the liver by the cytochrome P450 enzyme system.[7][8]



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### Metabolic Pathway of Omeprazole

#### Metabolic Pathway Description:

Omeprazole undergoes extensive metabolism primarily through two main pathways mediated by cytochrome P450 enzymes. The major metabolic pathway involves the hydroxylation of the 5-methyl group of the benzimidazole ring, catalyzed predominantly by the CYP2C19 isoenzyme, to form 5-Hydroxy Omeprazole.[7][8][9] A minor pathway involves the formation of omeprazole sulfone, which is catalyzed by the CYP3A4 isoenzyme.[7][8] Both 5-Hydroxy Omeprazole and omeprazole sulfone can be further metabolized to 5-Hydroxy Omeprazole Sulfone.[7][8] The use of **5-Hydroxy Omeprazole-D3** as an internal standard allows for the precise quantification of this major metabolite, which is essential for pharmacokinetic studies and understanding the impact of genetic polymorphisms in CYP2C19 on drug metabolism.[10]

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